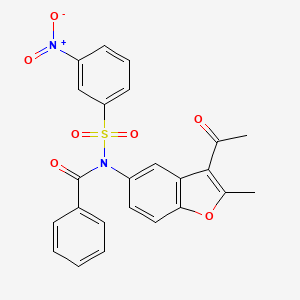

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(3-nitrophenyl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O7S/c1-15(27)23-16(2)33-22-12-11-18(14-21(22)23)25(24(28)17-7-4-3-5-8-17)34(31,32)20-10-6-9-19(13-20)26(29)30/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAFUNNWEHHNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)benzamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The nitrophenyl sulfonyl group can be introduced by reacting the intermediate with 3-nitrobenzenesulfonyl chloride in the presence of a base like pyridine.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with benzofuran structures have shown potential anticancer properties. The unique combination of the benzofuran core and nitrophenyl sulfonyl group may enhance the compound's ability to inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth and metastasis. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic processes. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. The structural features of N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)benzamide suggest it could similarly interfere with enzyme activity, potentially leading to therapeutic applications in conditions like glaucoma or edema .

Antimicrobial Properties

The presence of the nitrophenyl group within the structure may confer antimicrobial properties to the compound. Nitro groups are often associated with antibacterial activity, particularly against Gram-positive bacteria. Research into related compounds has shown efficacy against various pathogens, indicating that this compound could be explored as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging studies suggest that benzofuran derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability of the compound to modulate oxidative stress and inflammation could be vital in protecting neuronal cells from damage caused by neurotoxins or other harmful agents .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Benzofuran Core: Achieved through cyclization reactions involving phenol derivatives.

- Acetylation and Methylation: Introduced via Friedel-Crafts acylation and alkylation reactions.

- Sulfonylation: The nitrobenzenesulfonyl group is added through sulfonyl chlorides followed by nitration processes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl sulfonyl group suggests potential interactions with proteins through sulfonamide binding.

Comparison with Similar Compounds

Key Observations:

Steric Considerations : The trimethylbenzenesulfonyl group in introduces significant steric hindrance, which may reduce metabolic degradation but limit membrane permeability.

Hydrophobicity : Alkyl substituents (e.g., 4-ethylphenyl in ) increase hydrophobicity, likely enhancing blood-brain barrier penetration compared to nitro or chloro derivatives.

Physicochemical Properties

- Boiling Point and Stability : The target compound’s predicted high boiling point (~650°C) aligns with nitro-substituted analogs, suggesting thermal stability suitable for high-temperature synthesis .

- Density and Solubility : Derivatives with chloro or nitro groups (e.g., ) exhibit higher densities (1.3–1.4 g/cm³) compared to alkylated analogs, indicating tighter molecular packing and reduced aqueous solubility.

Biological Activity

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and related pharmacological effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molar mass of approximately 402.42 g/mol. The structure includes a benzofuran moiety, which is known for its diverse biological activities, and a nitrophenyl sulfonyl group that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 402.42 g/mol |

| Density | 1.253 g/cm³ (predicted) |

| Boiling Point | 580.9 °C (predicted) |

| pKa | -17.86 (predicted) |

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown significant inhibition of cancer cell lines, particularly non-small cell lung carcinoma (NSCLC) cells.

Case Study: In Vitro Assessment

In a study assessing the biological activity of various benzofuran derivatives, the compound was tested against A549 and NCI-H23 cell lines using the MTT assay. The results demonstrated an IC50 range between 1.48 µM to 47.02 µM , indicating potent antiproliferative effects (see Table 2) .

Table 2: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 1.48 - 47.02 |

| Similar Derivative | NCI-H23 | 0.49 - 68.9 |

The mechanisms underlying the anticancer activity of benzofuran derivatives often involve apoptosis induction and cell cycle arrest. For example, compounds have been shown to significantly increase apoptosis rates in A549 cells, with one study reporting 42.05% apoptosis compared to a control group with only 1.37% . Additionally, the compounds may inhibit angiogenesis through VEGFR-2 inhibition, which is crucial for tumor growth and metastasis.

Other Pharmacological Activities

Beyond anticancer effects, benzofuran derivatives have been reported to exhibit a range of other biological activities:

- Antioxidant Activity : Many derivatives demonstrate significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Compounds have shown potential in reducing inflammation markers.

- Antimicrobial Properties : Some studies indicate effectiveness against bacterial strains .

Q & A

Basic: What are the standard synthetic routes for N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)benzamide?

Methodological Answer:

The compound can be synthesized via multi-step coupling reactions. A common approach involves:

Core Benzofuran Synthesis : Alkylation or cyclization of substituted phenols to form the 2-methylbenzofuran core (e.g., using acetyl groups introduced via Friedel-Crafts acylation) .

Sulfonylation : Reaction of the benzofuran intermediate with 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., DMAP in DMF) to install the sulfonamide group .

Benzamide Coupling : Amide bond formation between the sulfonamide intermediate and benzoyl derivatives using coupling agents like DCC or EDCI .

Key Parameters : Reaction time (24–48 hours), temperature (reflux at 50–60°C), and catalyst choice (e.g., DMAP for sulfonylation) critically influence yield .

Advanced: How can synthetic yields be optimized for this compound, given contradictory reports of 53–67% efficiency?

Methodological Answer:

Yield optimization requires addressing:

- Reagent Stoichiometry : Excess sulfonyl chloride (1.5–2.0 eq.) ensures complete sulfonylation, minimizing unreacted intermediates .

- Catalyst Screening : DMAP accelerates sulfonylation, but alternative catalysts (e.g., pyridine derivatives) may reduce side reactions .

- Purification : Column chromatography with gradient elution (hexanes:EtOAc) improves purity, as evidenced by TLC monitoring (Rf = 0.35 in 4:1 hexanes:EtOAc) .

Data Contradiction Resolution : Lower yields (e.g., 53%) in correlate with steric hindrance from bulky substituents; modifying protecting groups or using microwave-assisted synthesis may enhance efficiency .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C-NMR : Confirms aromatic proton environments (e.g., acetyl groups at δ 2.5–2.7 ppm, nitrophenyl signals at δ 8.1–8.3 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated as 401.1642, observed 401.1644) .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: How can conflicting bioactivity data (e.g., antibacterial vs. anticancer) be reconciled?

Methodological Answer:

- Target Validation : Mechanistic studies (e.g., enzyme inhibition assays) differentiate activity. suggests bacterial PPTase inhibition, while highlights anticancer activity via angiogenesis suppression .

- Structural Modifications : Nitrophenyl and acetyl groups may exhibit dual functionality; computational docking studies can predict binding affinities to disparate targets .

- In Vivo/In Vitro Correlation : Pharmacokinetic profiling (e.g., plasma stability, tissue distribution) clarifies whether observed contradictions arise from bioavailability differences .

Basic: What biochemical pathways are implicated in its pharmacological activity?

Methodological Answer:

- Bacterial Proliferation : Inhibition of PPTase enzymes disrupts lipid A biosynthesis, critical for bacterial membrane integrity .

- Anticancer Mechanisms : Downregulation of VEGF signaling (angiogenesis) and induction of apoptosis via Bcl-2 family protein modulation (e.g., ABT-199 analogs) .

Advanced: How can researchers design analogs to improve target selectivity?

Methodological Answer:

- Functional Group Tuning : Replace the 3-nitro group with electron-withdrawing substituents (e.g., CF3) to enhance bacterial enzyme affinity .

- Heterocyclic Replacements : Substitute benzofuran with thiadiazole (as in ) to alter pharmacokinetic properties .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to improve solubility and tissue penetration .

Basic: What analytical challenges arise in purity assessment?

Methodological Answer:

- HPLC-UV/MS : Detects impurities from incomplete sulfonylation (retention time shifts) .

- Elemental Analysis : Validates C/H/N/S ratios; deviations >0.3% indicate synthetic errors .

- Melting Point Consistency : Sharp mp ranges (e.g., 252–254°C in ) confirm crystallinity and purity .

Advanced: What contradictory data exist regarding its thermal stability, and how can they be addressed?

Methodological Answer:

- Contradiction : reports a white solid (mp 107–109°C), while describes compounds with higher mp (252–260°C).

- Resolution : Thermal stability depends on crystallinity and intermolecular interactions (e.g., hydrogen bonding from sulfonamide groups). DSC/TGA analysis under nitrogen can clarify decomposition pathways .

Basic: What are its potential applications in material science?

Methodological Answer:

- Thermal Stability : The sulfonamide and benzofuran moieties suggest utility in high-temperature polymers .

- Electronic Properties : Nitrophenyl groups may confer nonlinear optical (NLO) activity, relevant for optoelectronic devices .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.